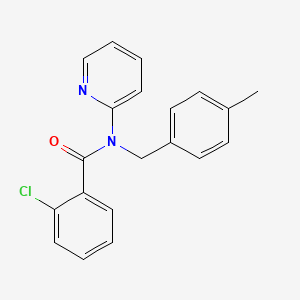
2-chloro-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a chloro group, a methylphenyl group, and a pyridinyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an amine derivative under basic conditions.
Introduction of Chloro Group: The chloro group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Methylphenyl Group: The methylphenyl group is attached via a Friedel-Crafts alkylation reaction, where the benzamide core reacts with a methylphenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Incorporation of Pyridinyl Group: The final step involves the incorporation of the pyridinyl group through a nucleophilic substitution reaction, where the intermediate compound reacts with a pyridine derivative.
Industrial Production Methods
Industrial production of 2-chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and effective purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
科学的研究の応用
2-Chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-Chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide can be compared with other benzamide derivatives, such as:
N-(4-methylphenyl)-N-(pyridin-2-yl)benzamide: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
2-Chloro-N-(pyridin-2-yl)benzamide: Lacks the methylphenyl group, leading to variations in its physical and chemical properties.
N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide:
The uniqueness of 2-chloro-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H17ClN2O |
|---|---|
分子量 |
336.8 g/mol |
IUPAC名 |
2-chloro-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17ClN2O/c1-15-9-11-16(12-10-15)14-23(19-8-4-5-13-22-19)20(24)17-6-2-3-7-18(17)21/h2-13H,14H2,1H3 |
InChIキー |
GWECMWMCWCSQMW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B14984931.png)

![2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B14984937.png)
![N-(3-bromophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984941.png)
![N-cycloheptyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984945.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14984952.png)


![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14984980.png)
![N-(4-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B14984981.png)

![1-(3-methoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14984992.png)

![4-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B14985001.png)
